molecular formula C17H22O6S B378904 Diethyl 4-hydroxy-4-methyl-6-oxo-2-(2-thienyl)-1,3-cyclohexanedicarboxylate CAS No. 859795-16-7

Diethyl 4-hydroxy-4-methyl-6-oxo-2-(2-thienyl)-1,3-cyclohexanedicarboxylate

Cat. No. B378904
CAS RN: 859795-16-7
M. Wt: 354.4g/mol
InChI Key: MXPSHXUSZHGSQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, would include a cyclohexane ring with various substituents, including a thiophene ring, two ester groups, a hydroxy group, and a ketone group .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For instance, the ester groups might undergo hydrolysis or transesterification, the ketone could be involved in condensation reactions, and the thiophene ring might participate in electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For instance, the presence of polar functional groups like ester and hydroxy might increase its solubility in polar solvents .

Mechanism of Action

Diethyl 4-hydroxy-4-methyl-6-oxo-2-(2-thienyl)-1,3-cyclohexanedicarboxylate exerts its pharmacological effects by inhibiting the activity of COX-2 enzyme, which is responsible for the production of prostaglandins. Prostaglandins are mediators of inflammation, pain, and fever. By inhibiting the production of prostaglandins, this compound reduces inflammation, pain, and fever.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects. It has been demonstrated to inhibit the proliferation of cancer cells, induce apoptosis, and inhibit angiogenesis. Moreover, it has been shown to have neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

Diethyl 4-hydroxy-4-methyl-6-oxo-2-(2-thienyl)-1,3-cyclohexanedicarboxylate is widely used in laboratory experiments due to its well-established pharmacological effects and availability. However, it has some limitations such as its potential toxicity and side effects. Moreover, it may not be suitable for certain experiments due to its specific mechanism of action.

Future Directions

There are several future directions for the research on Diethyl 4-hydroxy-4-methyl-6-oxo-2-(2-thienyl)-1,3-cyclohexanedicarboxylate. Some of the potential areas of investigation include its use in the treatment of cardiovascular diseases, cancer, and Alzheimer's disease. Moreover, further studies are needed to explore its mechanism of action and potential side effects. Additionally, the development of novel analogs of this compound with improved pharmacological properties is also an area of interest.
Conclusion:
In conclusion, this compound is a potent NSAID that has been extensively studied for its anti-inflammatory, analgesic, and antipyretic properties. It has various biochemical and physiological effects and has potential applications in the treatment of various diseases. However, further research is needed to fully understand its mechanism of action and potential side effects.

Synthesis Methods

The synthesis of Diethyl 4-hydroxy-4-methyl-6-oxo-2-(2-thienyl)-1,3-cyclohexanedicarboxylate involves the reaction of 2-chloro-1,3-dimethylimidazolinium chloride with 2-thiophene carboxylic acid to form 2-(2-thienyl)-1,3-dimethylimidazolium chloride. This intermediate is then reacted with diethyl malonate and sodium hydroxide to obtain this compound.

Scientific Research Applications

Diethyl 4-hydroxy-4-methyl-6-oxo-2-(2-thienyl)-1,3-cyclohexanedicarboxylate has been extensively studied for its anti-inflammatory, analgesic, and antipyretic properties. It has been shown to be effective in the treatment of various inflammatory conditions such as rheumatoid arthritis, osteoarthritis, ankylosing spondylitis, and gout. Moreover, it has also been investigated for its potential use in the treatment of cancer, Alzheimer's disease, and cardiovascular diseases.

Safety and Hazards

Without specific safety data, it’s difficult to comment on the potential hazards of this compound. As with any chemical, appropriate safety precautions should be taken when handling it .

properties

IUPAC Name

diethyl 4-hydroxy-4-methyl-6-oxo-2-thiophen-2-ylcyclohexane-1,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22O6S/c1-4-22-15(19)12-10(18)9-17(3,21)14(16(20)23-5-2)13(12)11-7-6-8-24-11/h6-8,12-14,21H,4-5,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXPSHXUSZHGSQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C(C(C(CC1=O)(C)O)C(=O)OCC)C2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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